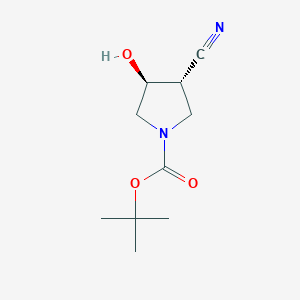

TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE

Description

TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE is a pyrrolidine derivative characterized by three key functional groups:

- tert-butoxycarbonyl (Boc) at position 1, a common protecting group for amines.

- Cyano (CN) at position 3, an electron-withdrawing group influencing electronic properties.

- Hydroxyl (OH) at position 4, enabling hydrogen bonding and further derivatization.

The trans-configuration of substituents on the pyrrolidine ring is critical for stereochemical stability and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where pyrrolidine scaffolds are prevalent.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGAWSYJCQMVBM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with epichlorohydrin , which undergoes nucleophilic ring-opening with sodium cyanide in the presence of sulfuric acid to yield 4-chloro-3-hydroxy-butyronitrile (Fig. 1). The acidic conditions direct cyanide attack to the more substituted epoxide carbon, forming a chlorohydrin intermediate. Subsequent reduction with sodium borohydride and boron trifluoride etherate facilitates chloride displacement and cyclization, producing 3-cyano-4-hydroxypyrrolidine . Finally, BOC protection using di-tert-butyl dicarbonate affords the target compound.

Key Reaction Conditions :

Optimization of Reaction Conditions

Yields improve significantly by controlling temperature during cyanide addition (0–10°C) and employing tetrahydrofuran (THF) as a solvent for cyclization. The use of petroleum ether for crystallization enhances purity to 95.5%.

Method 2: Chiral Auxiliary-Driven Synthesis

Use of (R)-Glyceraldehyde Acetonide

This route starts with (R)-glyceraldehyde acetonide , a chiral precursor, to enforce the trans configuration. A Wittig reaction with chloroacetonitrile introduces the nitrile group, followed by palladium-catalyzed hydrogenation to saturate the double bond. Deprotection of the acetonide group yields a diol, which undergoes selective tosylation and Raney nickel-mediated cyclization to form the pyrrolidine ring.

Critical Steps :

Stereochemical Control

The chirality of (R)-glyceraldehyde acetonide ensures the trans arrangement of hydroxyl and cyano groups. Final BOC protection under mild conditions (15°C, sodium carbonate) preserves stereochemistry, achieving 99% GC purity.

Method 3: Reductive Cyclization with Sodium Borohydride

Role of Boron Trifluoride Etherate

In this method, 4-chloro-3-hydroxy-butyronitrile undergoes reductive cyclization using NaBH4 and BF3·OEt2. The Lewis acid coordinates to the nitrile and hydroxyl groups, facilitating simultaneous reduction of the chloride and cyclization into the pyrrolidine ring. The trans configuration arises from steric hindrance during ring closure.

Optimized Parameters :

Yield and Purity Enhancements

Distilling off 70% of THF before crystallization reduces solvent interference, yielding 89% product with 95.1% purity.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material Cost | Low | High | Moderate |

| Total Yield | 87–89% | 56–60% | 89% |

| Purity | 95.5% | 99% | 95.1% |

| Stereochemical Control | Moderate | High | Moderate |

Method 1 offers the best yield-to-cost ratio, while Method 2 excels in stereochemical precision. Method 3 balances speed and scalability.

Data Tables and Experimental Results

Table 1. Optimization of Epichlorohydrin Route

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cyanide Addition | 0–10 | 2 | 92 |

| Reductive Cyclization | 80 | 6 | 87 |

| BOC Protection | 15–20 | 3 | 95 |

Table 2. Chiral Auxiliary Method Outcomes

Chemical Reactions Analysis

Types of Reactions

TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The tert-butyl ester can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP

Reduction: LiAlH4, catalytic hydrogenation

Substitution: Acidic or basic hydrolysis

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an amine

Substitution: Formation of a carboxylic acid

Scientific Research Applications

Pharmaceutical Intermediates

Trans-1-Boc-3-cyano-4-hydroxypyrrolidine serves as an important intermediate in the synthesis of several pharmaceutical compounds. It is utilized in the preparation of HMG-CoA reductase inhibitors, which are crucial for cholesterol-lowering medications such as statins. The compound can be converted into derivatives that exhibit biological activity, making it essential in drug development processes .

Table 1: Key Pharmaceutical Applications

| Compound Class | Example Compounds | Application |

|---|---|---|

| HMG-CoA Inhibitors | Compactin, Mevalotin, Pravastatin | Cholesterol-lowering agents |

| Anticancer Agents | Various pyrrolidine derivatives | Cancer treatment |

| Neurological Agents | Potential neuroprotective compounds | Treatment of neurodegenerative diseases |

Synthesis of Novel Ligands

The compound is also involved in the design and synthesis of novel ligands for therapeutic targets. For instance, this compound has been employed in the development of ligands that stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels . This application is particularly relevant for conditions such as ischemia and cancer.

Case Study: HIF-1α Stabilizers

Recent studies have explored the use of this compound derivatives as potential HIF-1α stabilizers. These compounds demonstrated enhanced transcriptional activity, indicating their potential utility in treating anemia and other related disorders .

Chemical Synthesis and Methodology

This compound is synthesized through various methods that enhance its yield and purity. A notable synthesis route involves using epoxy chloropropane and sodium cyanide as starting materials, followed by a series of reduction and cyclization reactions to produce high-purity intermediates . This method not only improves product quality but also reduces production costs significantly.

Table 2: Synthesis Overview

| Step | Reagents Used | Outcome |

|---|---|---|

| Initial Reaction | Epoxy chloropropane, Sodium cyanide | Formation of 4-chloro-3-hydroxybutyronitrile |

| Reduction | Sodium borohydride | Production of 3-hydroxypyrrolidine |

| Final Derivatization | Tert-butyl dicarbonate | Synthesis of this compound |

Research and Development Trends

Ongoing research continues to explore the potential applications of this compound in various fields:

- Medicinal Chemistry : Investigating new derivatives for enhanced biological activity.

- Material Science : Exploring its use in developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The tert-butyl ester provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE and analogs from the provided evidence:

Key Observations :

- The target compound uniquely combines a cyano group and hydroxyl on the same pyrrolidine ring, balancing electronic and polar properties.

- TRANS-4-N-BOC-AMINO-1-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID uses Cbz as a second protecting group, which is hydrogenolysis-sensitive, unlike the acid-labile Boc group. Its carboxylic acid group increases solubility but reduces metabolic stability compared to the target’s hydroxyl.

- N-Boc-2-(p-toluenesulfonyloxymethyl)-5-vinylpyrrolidine incorporates a sulfonate ester (TsO), making it reactive toward nucleophiles, whereas the target’s cyano group is more inert but amenable to hydrolysis or reduction.

Biological Activity

TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a pyrrolidine ring substituted with a BOC (tert-butyloxycarbonyl) group, a cyano group, and a hydroxyl group. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to act on various pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

- Modulation of Receptor Activity : It can interact with receptors that play crucial roles in signal transduction, influencing physiological processes such as inflammation and cell proliferation.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary investigations suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates that it may provide neuroprotective benefits by modulating oxidative stress pathways.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress | |

| Anti-inflammatory | Decreased production of pro-inflammatory cytokines |

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and decreased markers of oxidative stress. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Case Study 3: Anti-inflammatory Response

In vitro experiments showed that this compound inhibited the release of TNF-alpha and IL-6 from activated macrophages, indicating its role in modulating inflammatory responses.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Experimental Design Frameworks

-

PICO(T) Example :

- Population : trans-1-Boc-3-cyano-4-hydroxypyrrolidine in asymmetric catalysis.

- Intervention : Use of chiral auxiliaries vs. organocatalysts.

- Comparison : Enantiomeric excess (%) under each condition.

- Outcome : Optimization of catalytic efficiency (TON, TOF).

- Time : Reaction completion over 24 hours .

-

FINER Criteria : Ensure feasibility by scaling reactions from mg to gram quantities; address novelty by exploring understudied solvent systems (e.g., ionic liquids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.